1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea
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Overview
Description
1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea is a complex organic compound that features a unique combination of functional groups, including a cyanophenyl group, an imidazolylphenoxy group, and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea typically involves multi-step organic reactions. The key steps may include:
Formation of the cyanophenyl group: This can be achieved through nitration of a phenyl ring followed by reduction and subsequent cyanation.
Synthesis of the imidazolylphenoxy group: This involves the formation of an imidazole ring followed by its attachment to a phenoxy group.
Construction of the tetrazolyl group: This can be synthesized through cycloaddition reactions involving azides and nitriles.
Assembly of the hexahydrofuro[3,2-b]furan core: This may involve cyclization reactions starting from appropriate diols or epoxides.
Final coupling reactions: The various fragments are then coupled together under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the specific transformation desired, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, modulating their activity, or altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea include:
- 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]amine
- 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the cyanophenyl, imidazolylphenoxy, and tetrazolyl groups may confer unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H21N9O4 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1-(3-cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea |
InChI |
InChI=1S/C24H21N9O4/c25-11-15-2-1-3-16(10-15)27-23(34)28-19-12-35-22-20(13-36-21(19)22)33-24(29-30-31-33)37-18-6-4-17(5-7-18)32-9-8-26-14-32/h1-10,14,19-22H,12-13H2,(H2,27,28,34) |
InChI Key |
SUSMVMGQHSSYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N3C(=NN=N3)OC4=CC=C(C=C4)N5C=CN=C5)NC(=O)NC6=CC=CC(=C6)C#N |
Origin of Product |
United States |
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